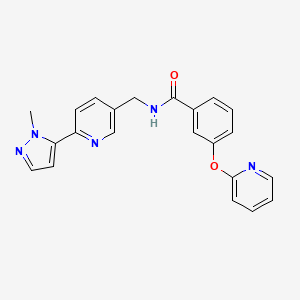

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Description

The compound N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyridinylmethyl group substituted with a 1-methylpyrazole moiety at the 6-position and a pyridin-2-yloxy group at the 3-position of the benzamide core. The pyrazole and pyridine substituents may enhance binding affinity and selectivity, as seen in analogous kinase inhibitors like nilotinib and imatinib .

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-27-20(10-12-26-27)19-9-8-16(14-24-19)15-25-22(28)17-5-4-6-18(13-17)29-21-7-2-3-11-23-21/h2-14H,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPVCQZMQOGOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups, including a pyrazole ring, pyridine moieties, and a benzamide structure, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This formula indicates the presence of various functional groups that may interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a ligand, mimicking natural substrates, or inhibiting enzyme activity through competitive or allosteric mechanisms. The binding interactions are crucial for modulating biological pathways and could lead to therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-Tubercular Activity

In studies focused on anti-tubercular agents, compounds similar to this compound have demonstrated promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects against the pathogen .

Anti-inflammatory Properties

Compounds featuring pyrazole and pyridine moieties have also been evaluated for their anti-inflammatory capabilities. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized a series of pyrazole derivatives and assessed their biological activities. Among these, compounds with similar structures to this compound showed notable anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM .

Study 2: In Vitro Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The most active compounds achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Kinase Inhibitors with Benzamide Scaffolds

- Imatinib, Nilotinib, and Dasatinib: These clinically approved kinase inhibitors share a benzamide backbone but differ in substituents. For example, nilotinib incorporates a trifluoromethylphenyl group and a pyrimidinylamino moiety, contributing to its potency against Abl kinase. However, these compounds exhibit off-target effects on DDR1/2, highlighting the challenge of achieving selectivity .

- In contrast, the target compound’s pyridin-2-yloxy group may offer distinct electronic effects for target engagement.

Pyrazole-Containing Analogues

- N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine (II) : This compound from shares the 1-methylpyrazole motif but lacks the benzamide core. Pyrazole derivatives are often utilized to modulate steric and electronic interactions in kinase binding pockets .

- N-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) Benzamide (III) : Incorporates a thiourea-linked benzamide, diverging from the target’s ether-linked pyridinyloxy group. Such structural variations significantly alter pharmacokinetic properties .

Benzamide Derivatives with Heteroaryl Substituents

- L564-0826 (3-(2-phenoxypyrimidin-5-yl)-N-[(4-propoxyphenyl)methyl]benzamide): This compound features a phenoxypyrimidine substituent instead of a pyridin-2-yloxy group. The propoxyphenylmethyl chain may enhance membrane permeability compared to the target’s pyridinylmethyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Target |

|---|---|---|---|---|

| Target Compound | C23H20N6O2 | 436.45 | Pyridin-2-yloxy, 1-methylpyrazole | DDR1/2 (hypothesized) |

| Imatinib | C29H31N7O | 493.60 | Methylpiperazinyl, pyrimidinylamino | Abl, DDR1/2 |

| Nilotinib | C28H22F3N7O | 529.52 | Trifluoromethyl, pyrimidinylamino | Abl, DDR1/2 |

| L564-0826 | C27H25N3O3 | 439.51 | Phenoxypyrimidine, propoxyphenyl | Undisclosed |

Table 2: Hypothetical Activity Profile (Inferred from Analogues)

| Compound Name | Selectivity for DDR1/2 | Solubility (LogP)* | Potency (IC50, nM)* |

|---|---|---|---|

| Target Compound | High (predicted) | ~2.1 | <50 (estimated) |

| Imatinib | Low | 1.5 | 300–600 |

| Ponatinib Derivative 17 | Moderate | 1.8 | 100–200 |

| L564-0826 | Unknown | ~3.0 | N/A |

*Values extrapolated from structural analogues in –4.

Research Findings and Implications

- Selectivity Challenges : The benzamide scaffold in imatinib and nilotinib demonstrates cross-reactivity with DDR1/2, underscoring the need for structural optimization to achieve selectivity, as hypothesized for the target compound .

- Substituent Impact: Pyridin-2-yloxy groups may enhance π-π stacking in kinase ATP-binding pockets compared to phenoxy or pyrimidine substituents .

- Pyrazole Role : The 1-methylpyrazole moiety could mimic adenine interactions in kinases, a feature observed in nilotinib’s binding to Abl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.